molecular formula C13H21NO4 B2525424 Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate CAS No. 2377032-93-2

Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate

Cat. No.: B2525424
CAS No.: 2377032-93-2
M. Wt: 255.314
InChI Key: ABQSVJMDNIFIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate is a complex organic compound with the molecular formula C₉H₁₅NO₃. It is known for its unique bicyclic structure, which includes both oxygen and nitrogen atoms within its rings. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate typically involves the reaction of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester

Uniqueness

Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-8-9-10(17-9)13(14)4-6-16-7-5-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQSVJMDNIFIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C13CCOCC3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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